3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid
Description
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid is a bicyclic compound featuring a [3.2.1]octane core, a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected amino moiety. The bicyclo[3.2.1]octane system imparts structural rigidity, which is critical for conformational control in medicinal chemistry applications .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-9-4-5-10(6-9)8-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHROUJRABIASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2CCC(C2)C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropene-Based Cycloadditions
The bicyclo[3.2.1]octane skeleton can be constructed via [4+3] cycloaddition reactions involving cyclopropene derivatives. A seminal study demonstrated that tetrachlorocyclopropene reacts with furan under thermal conditions to yield tetrahalobicyclo[3.2.1]octadienes, which serve as precursors for further functionalization. For instance, nucleophilic addition of ammonia or tert-butoxycarbonyl (Boc)-protected amines to the halogenated intermediate enables the introduction of the 3-amino group. Subsequent oxidation of the diene moiety with potassium permanganate or ozonolysis generates the carboxylic acid functionality at position 3.
Oxyallyl Cation-Mediated Cyclizations
An alternative route employs oxyallyl cations generated from α,α'-dihaloketones. Treatment of 3-acetylcyclopentanecarboxylate with sulfuryl chloride forms a dihaloketone, which undergoes intramolecular cyclization in the presence of a Lewis acid (e.g., aluminum chloride) to yield bicyclo[3.2.1]octane-2,4-dione. This diketone intermediate is pivotal, as reductive amination selectively introduces the Boc-protected amine at position 3, followed by hydrolysis to unveil the carboxylic acid.
Functionalization of Preformed Bicyclo[3.2.1]octane Intermediates
Boc Protection of Amino Groups
A patent-pending method describes the synthesis of methyl bicyclo[3.2.1]octane-3-carboxylate via esterification of the corresponding carboxylic acid. The amino group is introduced by reacting the ester with sodium amide to form a metallated intermediate, which is subsequently treated with tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran. This step achieves Boc protection with yields exceeding 75%. Acidic hydrolysis of the methyl ester (e.g., using hydrochloric acid) then furnishes the free carboxylic acid.
Reductive Amination Strategies
Bicyclo[3.2.1]octane-2,4-dione serves as a versatile intermediate for reductive amination. Catalytic hydrogenation in the presence of ammonium acetate and palladium on carbon selectively reduces the 4-keto group to an amine, which is immediately protected with Boc anhydride. The remaining 2-keto group is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄), completing the synthesis.
Oxidation and Hydrolysis Sequences
Diketone Oxidation Pathways
Bicyclo[3.2.1]octane-2,4-dione undergoes regioselective oxidation at the 3-position when treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane. The resulting epoxide is hydrolyzed to a diol, which is further oxidized to the carboxylic acid using ruthenium trichloride and sodium periodate. Concurrent Boc protection of the amine is achieved by in situ reaction with Boc₂O, ensuring compatibility with the oxidative conditions.
Halogenation-Reduction Sequences
A patent discloses the halogenation of bicyclo[3.2.1]octane-3-carboxylic acid derivatives using phosphorus tribromide, followed by nucleophilic substitution with Boc-protected amines. For example, treatment of 3-bromobicyclo[3.2.1]octane-3-carboxylate with BocNH₂ in dimethylformamide (DMF) at 80°C affords the substituted product in 68% yield. Saponification with lithium hydroxide yields the final carboxylic acid.
Comparative Analysis of Synthetic Routes
Table 1: Efficiency Metrics for Key Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Functionalization
The rigidity of the bicyclo[3.2.1]octane framework often leads to steric hindrance, complicating regioselective functionalization. Molecular modeling studies suggest that Boc protection prior to carboxylic acid formation minimizes side reactions by directing electrophiles to the less hindered face.
Scalability of Cycloaddition Routes
While cyclopropene-based methods offer atom economy, scalability is limited by the high cost of tetrachlorocyclopropene. Recent advances employ flow chemistry to enhance reaction efficiency, reducing reagent consumption by 40%.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to achieve desired properties or functionalities.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.
Scientific Research Applications
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it may serve as a precursor for developing pharmaceuticals with potential therapeutic effects. Additionally, its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Bicyclo System Impact :
- The [3.2.1]octane core (target compound) provides a balance of rigidity and conformational flexibility, advantageous for receptor binding . In contrast, the [1.1.1]pentane system (CAS 201162-53-0) is highly strained, limiting its utility in dynamic biological environments .
- Substitution of a bridge atom (e.g., oxygen in AS97605) alters polarity and hydrogen-bonding capacity, which may influence pharmacokinetics .
Functional Group Variations :
- Boc protection (target compound, CAS 201162-53-0) improves stability and synthetic handling compared to unprotected amines (e.g., 2-azabicyclo[3.3.0]octane-3-carboxylic acid) .
- Carboxylic acid groups are ubiquitous, enabling salt formation or interactions with basic residues in biological targets .
Commercial Availability and Cost :
- Compounds like AS98525 (3-Boc-3-azabicyclo[4.1.0]heptane-1-carboxylic acid) are sold at premium prices (€675/250 mg), reflecting synthetic complexity. The target compound’s commercial status is unclear from the evidence.
Therapeutic Potential: Bicyclo[3.2.1] derivatives are explicitly linked to analgesic applications, suggesting the target compound could be optimized for central nervous system targets .
Biological Activity
3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid, a bicyclic compound, has garnered attention in the fields of medicinal chemistry and drug development due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃N₁O₄ |
| Molecular Weight | 273.34 g/mol |
| Boiling Point | 339.5 ± 25 °C |
| Density | 1.1 ± 0.1 g/cm³ |
The mechanism of action for 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, particularly enzymes and receptors within biological systems. The bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity, which can lead to various biological effects depending on the specific targets involved.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes that are critical in various metabolic pathways, suggesting its role as a therapeutic agent.
- Antimicrobial Properties : Preliminary studies have indicated that it may possess antimicrobial properties, although further investigation is needed to establish its efficacy against specific pathogens.
- Neuropharmacological Effects : Some derivatives of bicyclic compounds have been studied for their effects on neurotransmitter systems, hinting at possible applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have investigated the biological activity of related bicyclic compounds, providing insights into the potential applications of 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid:
- A study focused on the synthesis and structure-activity relationship (SAR) of bicyclic compounds revealed that modifications to the bicyclic core could enhance binding affinity to specific receptors associated with dopamine transporters (DAT) and serotonin transporters (SERT), indicating potential applications in treating mood disorders .
- Another research highlighted the compound's ability to undergo various chemical reactions, including oxidation and reduction, which are crucial for modifying its structure to achieve desired biological properties.
Comparative Analysis
When compared to similar compounds, such as bicyclo[3.3.1]octane derivatives, 3-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.1]octane-3-carboxylic acid stands out due to its specific combination of functional groups that influence its reactivity and biological interactions.
Q & A
Q. What are the key synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves multi-step strategies, including (1) bicyclic framework construction via Diels-Alder reactions or ring-closing metathesis and (2) functional group introduction (e.g., tert-butoxycarbonyl (Boc) protection). For example, stereochemical control is achieved through epimerization-lactamization cascades , where strong bases like KHMDS promote intramolecular cyclization. Reaction pH and temperature (e.g., −78°C for base-sensitive intermediates) are critical to minimize racemization .
Q. What spectroscopic methods are recommended for characterizing the bicyclic core and Boc protective group?
- NMR : H and C NMR confirm bicyclic ring geometry and Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm).
- X-ray crystallography : Resolves absolute stereochemistry at chiral centers.
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm) from the carboxylic acid and Boc groups .
Q. What are the recommended storage conditions and handling precautions?
Store at 10–25°C in airtight containers, avoiding strong oxidizers (e.g., peroxides) due to decomposition risks. Use NIOSH-approved respirators , chemical-resistant gloves (e.g., nitrile), and safety goggles. In case of spills, employ mechanical exhaust systems and neutralize with inert adsorbents .
Advanced Research Questions
Q. How does stereochemical configuration affect interactions with amino acid transport systems (e.g., System L)?
The compound’s rigid bicyclic structure mimics natural amino acids, enabling competitive inhibition of System L (Na-independent transport). Methodologically, radiolabeled substrates (e.g., H-leucine) and uptake inhibition assays in Ehrlich ascites tumor cells can quantify specificity. The optically symmetric bicyclo[3.2.1]octane scaffold reduces isomeric interference, improving transport discrimination .
Q. How can researchers resolve contradictions in reactivity data between Na+^++-dependent and Na+^++-independent transport systems?
Contradictions arise from differential binding to System L (Na-independent) vs. System A (Na-dependent). Use ion-substitution experiments (e.g., choline chloride replacing NaCl) to isolate Na-independent uptake. Pair with site-directed mutagenesis of transporter proteins (e.g., LAT1) to map binding residues .
Q. What strategies optimize synthetic yields while maintaining stereochemical purity?
- Catalytic asymmetric synthesis : Chiral auxiliaries or organocatalysts (e.g., L-proline) enhance enantioselectivity.
- Flow chemistry : Enables precise control of reaction time/temperature for intermediates prone to epimerization.
- Protecting group tuning : Replace Boc with Fmoc for milder deprotection conditions, reducing side reactions .
Q. How can the bioisosteric potential of this compound be evaluated in peptide mimetics?
- Computational docking : Compare binding poses of the bicyclic derivative vs. natural amino acids in target proteins (e.g., GPCRs).
- In vitro assays : Measure affinity shifts in competitive binding studies using fluorescently labeled peptides.
- Metabolic stability tests : Assess resistance to proteolytic cleavage in serum .
Methodological Tables
| Experimental Parameter | Optimal Condition | Impact on Outcome |
|---|---|---|
| Epimerization temperature | −78°C (KHMDS in THF) | Minimizes racemization |
| Boc deprotection | 4M HCl/dioxane (0°C, 2 hr) | Preserves bicyclic integrity |
| Transport assay buffer | Na-free choline chloride buffer | Isolates System L activity |
| Analytical Technique | Key Diagnostic Signal | Structural Insight |
|---|---|---|
| C NMR | δ 155–160 ppm (Boc carbonyl) | Confirms Boc group retention |
| X-ray crystallography | R-factor < 0.05 | Resolves C3 and C8 stereochemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
